molecular formula C6H7FN2O4 B14451062 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 74179-14-9

5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14451062
CAS No.: 74179-14-9
M. Wt: 190.13 g/mol
InChI Key: RKLBAAQBRHDGOA-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the fluorination of a suitable pyrimidine precursor followed by hydroxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the hydroxymethyl groups.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield 5-Fluoro-1,3-bis(formyl)pyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. Its incorporation into nucleic acids can help researchers understand the role of fluorine in genetic stability and mutation rates.

Medicine

In medicine, derivatives of this compound may have potential as antiviral or anticancer agents. The fluorine atom can enhance the biological activity and stability of the compound, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, where it may interfere with DNA replication and transcription. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.

    5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with antiviral properties.

    1,3-Bis(hydroxymethyl)uracil: A non-fluorinated analog with similar hydroxymethyl groups.

Uniqueness

5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of fluorine and hydroxymethyl groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

74179-14-9

Molecular Formula

C6H7FN2O4

Molecular Weight

190.13 g/mol

IUPAC Name

5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C6H7FN2O4/c7-4-1-8(2-10)6(13)9(3-11)5(4)12/h1,10-11H,2-3H2

InChI Key

RKLBAAQBRHDGOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C(=O)N1CO)CO)F

Origin of Product

United States

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